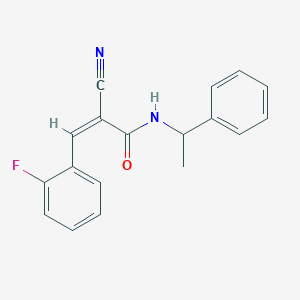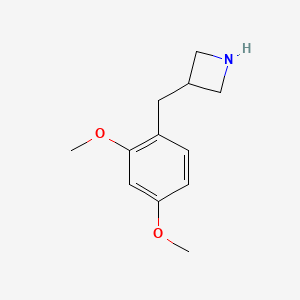
3-(2,4-Dimethoxybenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group attached to the azetidine ring. Azetidines are known for their unique reactivity and stability, making them valuable in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxybenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another method involves the cyclization of a suitable precursor, such as 2,4-dimethoxybenzylamine, with a suitable electrophile like 1,3-dibromopropane. This reaction can be catalyzed by a base such as sodium hydroxide or potassium tert-butoxide in a polar solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like halides or amines can replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or aminated benzyl derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxybenzyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation or signal transduction pathways, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound without the 2,4-dimethoxybenzyl group.
2,4-Dimethoxybenzylamine: A related compound with an amine group instead of the azetidine ring.
3-(2,4-Dimethoxyphenyl)azetidine: A similar compound with a phenyl group instead of the benzyl group.
Uniqueness
3-(2,4-Dimethoxybenzyl)azetidine is unique due to the presence of both the azetidine ring and the 2,4-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The compound’s unique structure allows for diverse reactivity and potential therapeutic benefits, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-[(2,4-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-10(12(6-11)15-2)5-9-7-13-8-9/h3-4,6,9,13H,5,7-8H2,1-2H3 |
Clave InChI |
JTFBPGJQJNQOQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC2CNC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13578363.png)
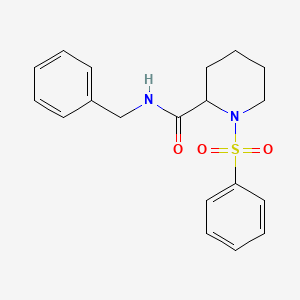
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
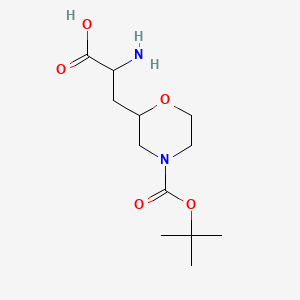
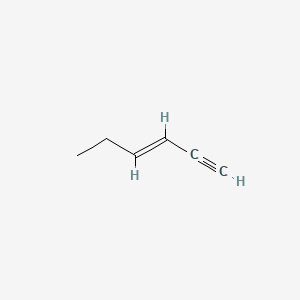
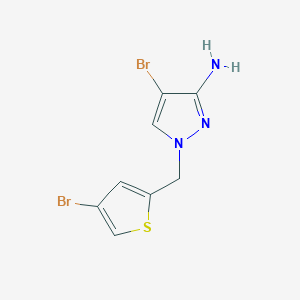

![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
![1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)

![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/no-structure.png)
